DNP-X acid

Catalog No.
S589775
CAS No.
10466-72-5
M.F
C12H15N3O6
M. Wt
297.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DNP-X acid

CAS Number

10466-72-5

Product Name

DNP-X acid

IUPAC Name

6-(2,4-dinitroanilino)hexanoic acid

Molecular Formula

C12H15N3O6

Molecular Weight

297.26 g/mol

InChI

InChI=1S/C12H15N3O6/c16-12(17)4-2-1-3-7-13-10-6-5-9(14(18)19)8-11(10)15(20)21/h5-6,8,13H,1-4,7H2,(H,16,17)

InChI Key

ZYUWUKIAUDIXCQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-N-(2,4-dinitrophenyl)aminohexanoic acid, DNP-aminocaproic acid, DNP-epsilon-aminocaproate

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCC(=O)O

The exact mass of the compound 6-((2,4-Dinitrophenyl)amino)hexanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89627. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Aminocaproates - Supplementary Records. It belongs to the ontological category of C-nitro compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

DNP-X acid (6-((2,4-Dinitrophenyl)amino)hexanoic acid) is a highly established amine-reactive building block and FRET quencher utilized in the synthesis of molecular probes, immunogenic conjugates, and protease substrates . Structurally, it consists of a 2,4-dinitrophenyl (DNP) reporter group separated from a terminal carboxylic acid by a 6-carbon aliphatic aminohexanoic acid spacer . In procurement and assay design, this compound is primarily selected for its dual utility: it serves as a high-affinity hapten for anti-DNP antibodies and acts as an exceptionally efficient dark quencher for UV-excited fluorophores, such as Tryptophan (Trp), Tyrosine (Tyr), and 7-methoxycoumarin-4-acetic acid (MCA) [1].

Substituting DNP-X acid with direct DNP-labeling reagents (such as 2,4-dinitrofluorobenzene) eliminates the 6-carbon spacer, resulting in severe steric hindrance that impedes anti-DNP antibody binding and alters the target biomolecule's native conformation . Conversely, attempting to substitute DNP-X acid with standard visible-range FRET quenchers like Dabcyl acid fails entirely in UV-excited assays; Dabcyl absorbs at ~453 nm, offering near-zero spectral overlap with Trp or MCA emissions (~360-390 nm), thereby abolishing FRET efficiency . Furthermore, replacing DNP-X acid with newer hydrophilic analogs like DNP-PEG4 acid drastically shifts the conjugate's partition coefficient, which can disrupt membrane permeability and binding in assays requiring lipophilic interactions .

Elimination of Steric Hindrance via Aliphatic Spacer

Direct haptenation of primary amines using spacer-less reagents like 2,4-dinitrofluorobenzene (DNFB) places the bulky DNP group immediately adjacent to the target backbone, causing steric clashes that severely reduce binding avidity to anti-DNP antibodies. DNP-X acid incorporates a 6-carbon aminohexanoic acid spacer, extending the DNP moiety away from the conjugation site . This spatial separation ensures unhindered macromolecular recognition, significantly enhancing the capture efficiency of anti-DNP IgGs compared to direct DNP conjugates.

Evidence DimensionSpacer length and steric clearance
Target Compound DataDNP-X acid (6-carbon aliphatic spacer)
Comparator Or BaselineDNFB / Direct DNP labeling (0-carbon spacer)
Quantified DifferenceProvides a 6-carbon extension, preventing steric blockade of the hapten
ConditionsHapten-antibody binding assays and immunogenic probe synthesis

Essential for procuring building blocks for diagnostic probes where maximum anti-DNP antibody capture efficiency is required without denaturing the target peptide.

Optimal Spectral Overlap for UV-Excited Fluorophores

For peptide cleavage assays utilizing intrinsic amino acid fluorescence (Tryptophan, emission ~360 nm) or MCA (emission ~392 nm), the quencher must absorb strongly in the UV/near-UV range. DNP-X acid exhibits a peak absorbance at 350 nm, providing excellent spectral overlap with these donors [1]. Standard visible-range quenchers like Dabcyl acid absorb at ~453 nm, resulting in negligible spectral overlap and failing to quench UV donors effectively [2].

Evidence DimensionPeak absorbance and FRET donor compatibility
Target Compound DataDNP-X acid (Absorbance max ~350 nm)
Comparator Or BaselineDabcyl acid (Absorbance max ~453 nm)
Quantified Difference~100 nm blue-shifted absorbance maximum, enabling Trp/Tyr/MCA quenching
ConditionsPhotophysical characterization of FRET peptide substrates

Buyers synthesizing protease substrates with UV-range donors must procure DNP-X acid, as standard visible-range quenchers will not function.

Lipophilic Linker for Modulating Probe Permeability

While newer derivatives like DNP-PEG4 acid offer high aqueous solubility via a polyether chain, DNP-X acid utilizes a lipophilic hexanoic acid linker. This aliphatic chain increases the overall hydrophobicity of the resulting conjugate. For intracellular probe development or assays requiring interaction with hydrophobic binding pockets, the aliphatic nature of DNP-X acid facilitates membrane translocation and hydrophobic interactions that highly polar PEG linkers disrupt .

Evidence DimensionLinker hydrophobicity (aliphatic vs. polyether)
Target Compound DataDNP-X acid (Hydrophobic 6-carbon aliphatic chain)
Comparator Or BaselineDNP-PEG4 acid (Hydrophilic PEG4 chain)
Quantified DifferenceHigher lipophilicity, favoring membrane permeability over strict aqueous solubility
ConditionsIntracellular assay probe design and lipophilic pocket targeting

Critical for procurement when designing cell-permeable probes or targeting hydrophobic domains where PEGylation would impede performance.

Synthesis of UV-Excited FRET Protease Substrates

Directly leveraging its 350 nm absorbance maximum, DNP-X acid is the premier choice for coupling to peptides containing Tryptophan, Tyrosine, or MCA, creating internally quenched fluorogenic substrates for monitoring protease activity in high-throughput screening [1].

Development of Anti-DNP Immunological Probes

Utilizing the 6-carbon aliphatic spacer to prevent steric hindrance, DNP-X acid is used to conjugate the DNP hapten onto proteins, polymers, or surfaces, ensuring high-avidity capture by anti-DNP antibodies in ELISAs and biosensors .

Cell-Permeable Reporter Conjugation

Selected over PEGylated DNP derivatives when synthesizing intracellular reporters that require the lipophilic hexanoic spacer to maintain membrane permeability and interact with hydrophobic cellular targets .

Purity

97%min ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

297.09608521 Da

Monoisotopic Mass

297.09608521 Da

Heavy Atom Count

21

UNII

C9DMK9DA99

Other CAS

10466-72-5

Wikipedia

N-(2,4-dinitrophenyl)aminohexanoic acid

Dates

Last modified: 08-15-2023

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